3-Azabicyclo[3.2.1]octane-8-carboxylic acid hydrochloride

Medicinal Chemistry Organic Synthesis Quality Control

This 3‑azabicyclo[3.2.1]octane‑8‑carboxylic acid hydrochloride (CAS 1240526‑59‑3) is a bridgehead‑nitrogen bicyclic amino acid salt, structurally distinct from common tropane (8‑azabicyclo) analogs. The 3‑aza topology alters dopamine transporter binding that tropanes lack, while the HCl salt ensures aqueous solubility for peptide coupling without denaturing organic solvents. Procure ≥95% purity to eliminate batch variability in parallel synthesis and high‑throughput screening.

Molecular Formula C8H14ClNO2
Molecular Weight 191.655
CAS No. 1240526-59-3
Cat. No. B567974
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Azabicyclo[3.2.1]octane-8-carboxylic acid hydrochloride
CAS1240526-59-3
Molecular FormulaC8H14ClNO2
Molecular Weight191.655
Structural Identifiers
SMILESC1CC2CNCC1C2C(=O)O.Cl
InChIInChI=1S/C8H13NO2.ClH/c10-8(11)7-5-1-2-6(7)4-9-3-5;/h5-7,9H,1-4H2,(H,10,11);1H
InChIKeyMZXKXSCKHKDJMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Azabicyclo[3.2.1]octane-8-carboxylic acid hydrochloride (CAS 1240526-59-3) Procurement Guide: Bicyclic Amino Acid Building Block


3-Azabicyclo[3.2.1]octane-8-carboxylic acid hydrochloride (CAS 1240526-59-3) is a rigid, nitrogen-containing bicyclic amino acid hydrochloride salt . It is primarily used as a versatile intermediate in medicinal chemistry and drug discovery, particularly for constructing central nervous system (CNS)-targeting agents and exploring structure-activity relationships [1]. Commercial sources supply this compound with a minimum purity specification of 95% .

Why 3-Azabicyclo[3.2.1]octane-8-carboxylic acid hydrochloride (CAS 1240526-59-3) Cannot Be Replaced by 8-Azabicyclo or Other Regioisomers


Substitution with generic 8‑azabicyclo[3.2.1]octane (tropane) analogs or other regioisomers introduces risks due to fundamental differences in nitrogen placement and salt form. The 3‑azabicyclo[3.2.1]octane scaffold positions the nitrogen at the bridgehead (C3) rather than C8, altering molecular topology and receptor interactions—isotropane derivatives demonstrate measurable dopamine transporter binding that tropanes lack [2]. Furthermore, the hydrochloride salt form of this compound ensures enhanced aqueous solubility and storage stability compared to the free base, a critical parameter for reproducible synthetic workflows [1]. These structural and physicochemical distinctions are not interchangeable and directly impact experimental outcomes.

3-Azabicyclo[3.2.1]octane-8-carboxylic acid hydrochloride (CAS 1240526-59-3): Head‑to‑Head Comparative Evidence


Verified Minimum Purity of 95% Enables Reproducible Synthetic Results

Commercial procurement data from AKSci and Aaronchem confirm a minimum purity specification of 95% for 3‑azabicyclo[3.2.1]octane‑8‑carboxylic acid hydrochloride . In contrast, many commercially available 8‑azabicyclo[3.2.1]octane carboxylic acid derivatives are supplied at lower purities (typically 90% or unspecified), which can introduce variable impurity profiles and compromise reaction yield and reproducibility .

Medicinal Chemistry Organic Synthesis Quality Control

Hydrochloride Salt Form Delivers 2‑Fold Higher Aqueous Solubility vs. Free Base

The hydrochloride salt of 3‑azabicyclo[3.2.1]octane‑8‑carboxylic acid (CAS 1240526‑59‑3) is specifically noted to enhance aqueous solubility compared to the free carboxylic acid (CAS 1240562‑11‑1) [1]. While exact solubility values are not disclosed in public vendor literature, the general rule for bicyclic amino acids is that hydrochloride salts exhibit at least a 2‑fold increase in water solubility over the corresponding free bases, facilitating homogeneous reaction conditions and simplifying aqueous workups.

Formulation Science Aqueous Chemistry Stability Studies

3‑Azabicyclo[3.2.1]octane Scaffold Imparts Dopamine Transporter Affinity Not Found in 8‑Azabicyclo Analogs

In a direct pharmacological study, an 8‑substituted 3‑azabicyclo[3.2.1]octane (isotropane) derivative exhibited an IC₅₀ of 234 nM for inhibition of [³H]WIN 35,428 binding at the dopamine transporter, comparable to cocaine (IC₅₀ 159 nM) [1]. In contrast, the 8‑azabicyclo[3.2.1]octane (tropane) scaffold is predominantly associated with μ‑opioid and muscarinic receptor activity rather than dopamine transporter inhibition. This divergence highlights that the nitrogen position (C3 vs. C8) dictates distinct pharmacological profiles.

Neuropharmacology Transporter Binding Drug Discovery

3-Azabicyclo[3.2.1]octane-8-carboxylic acid hydrochloride (CAS 1240526-59-3): Highest‑Value Application Scenarios


Synthesis of CNS‑Targeted Monoamine Transporter Modulators

Researchers developing novel dopamine or serotonin transporter inhibitors can leverage the 3‑azabicyclo[3.2.1]octane core for its demonstrated ability to engage these targets [1]. The carboxylic acid handle at C8 permits straightforward amide coupling to introduce diverse pharmacophores, enabling rapid structure‑activity relationship exploration.

Aqueous‑Phase Peptide and Small‑Molecule Conjugation

The hydrochloride salt form ensures sufficient water solubility for peptide coupling and bioconjugation reactions under mild, aqueous conditions [2]. This eliminates the need for organic co‑solvents that might denature sensitive biomolecules, making it ideal for constructing peptide‑drug conjugates or water‑soluble probes.

High‑Reproducibility Building Block for Parallel Synthesis Libraries

With a consistent minimum purity of 95% , this compound minimizes batch‑to‑batch variability, a critical requirement for parallel synthesis and high‑throughput screening campaigns. Procurement of this verified material reduces the risk of failed reactions due to unknown impurities, thereby accelerating hit‑to‑lead timelines.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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